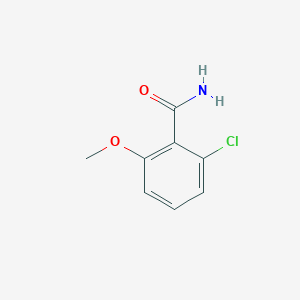

2-Chloro-6-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYESZTWSOJJJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148057 | |

| Record name | Benzamide, 2-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107485-43-8 | |

| Record name | Benzamide, 2-chloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-methoxybenzamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and expected analytical data for 2-Chloro-6-methoxybenzamide. Given the limited availability of experimental data in public literature, this guide combines established chemical principles with data from structurally related compounds to offer a robust resource for researchers.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 107485-43-8 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | Calculated |

| Exact Mass | 185.02436 u | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted) | N/A |

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves the amidation of 2-chloro-6-methoxybenzoic acid. This two-step protocol starts with the activation of the carboxylic acid to form an acyl chloride, followed by reaction with ammonia.

Step 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-chloro-6-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Addition of Reagent: Add oxalyl chloride (1.5 eq) dropwise to the suspension at room temperature. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloro-6-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-chloro-6-methoxybenzoyl chloride from the previous step in anhydrous DCM (10 mL/mmol) in a flask cooled in an ice bath (0 °C).

-

Addition of Ammonia: Bubble ammonia gas through the solution or add a solution of ammonia in dioxane (2.0 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Predicted Analytical Data

The following sections detail the expected spectral characteristics of this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ 7.30-7.40 (t, 1H): Aromatic proton at C4.

-

δ 6.90-7.00 (d, 1H): Aromatic proton at C3 or C5.

-

δ 6.80-6.90 (d, 1H): Aromatic proton at C5 or C3.

-

δ 6.0-7.0 (br s, 2H): Amide protons (-CONH₂), which may appear as two separate broad singlets due to restricted rotation.

-

δ 3.90 (s, 3H): Methoxy protons (-OCH₃).

-

-

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ 165-170: Carbonyl carbon (C=O).

-

δ 155-160: Aromatic carbon attached to the methoxy group (C6).

-

δ 130-135: Aromatic carbon attached to the chlorine atom (C2).

-

δ 130-135: Aromatic carbon at C4.

-

δ 115-125: Aromatic carbon attached to the amide group (C1).

-

δ 110-115: Aromatic carbon at C5.

-

δ 105-110: Aromatic carbon at C3.

-

δ 55-60: Methoxy carbon (-OCH₃).

-

Infrared (IR) Spectroscopy

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide (two bands).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methoxy group.

-

~1650-1680 cm⁻¹: C=O stretching (Amide I band).

-

~1600-1620 cm⁻¹: N-H bending (Amide II band).

-

~1450-1600 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹: Aryl-O-CH₃ asymmetric stretching.

-

~1020 cm⁻¹: Aryl-O-CH₃ symmetric stretching.

-

~750-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z 185 and 187 with an approximate 3:1 isotopic ratio, characteristic of a compound containing one chlorine atom.

-

Key Fragmentation Patterns (Predicted):

-

Loss of NH₂: [M - 16]⁺ at m/z 169/171.

-

Loss of CH₃O•: [M - 31]⁺ at m/z 154/156.

-

Loss of Cl•: [M - 35]⁺ at m/z 150.

-

Loss of CONH₂: [M - 44]⁺ at m/z 141/143.

-

Potential Mechanism of Action and Biological Significance

While no specific biological activity has been reported for this compound, substituted benzamides are a well-known class of compounds with diverse pharmacological activities. Many act as dopamine D2 receptor antagonists and are used as antipsychotic and antiemetic agents.[3][4][5][6][7] The specific substitution pattern on the aromatic ring significantly influences the potency and selectivity of these compounds.[8][9][10][11]

The 2-chloro and 6-methoxy substituents in the target molecule could modulate its binding affinity and selectivity for various receptors. Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate the specific biological targets and potential therapeutic applications of this compound.

Caption: General signaling pathway for dopamine D2 receptor antagonists, a potential mechanism for substituted benzamides.

References

- 1. 107485-43-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 2. This compound | 107485-43-8 [amp.chemicalbook.com]

- 3. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted benzamide drugs as selective neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 8. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. jppres.com [jppres.com]

- 11. jppres.com [jppres.com]

In-Depth Technical Guide: Elucidation of the Structure of 2-Chloro-6-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Chloro-6-methoxybenzamide. Due to the limited availability of published experimental data for this specific compound, this guide outlines a proposed synthetic pathway and predicted spectroscopic data based on established principles and data from analogous structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Identity and Physical Properties

IUPAC Name: this compound CAS Number: 107485-43-8 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 185.61 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | N/A |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the amidation of 2-Chloro-6-methoxybenzoic acid. This common synthetic transformation can be achieved through the activation of the carboxylic acid followed by reaction with an ammonia source.

Alternatively, synthesis from 2-Chloro-6-methoxybenzaldehyde via an oxidative amidation process is also a viable route.

Synthesis from 2-Chloro-6-methoxybenzoic Acid

This approach involves two main steps: the activation of the carboxylic acid and the subsequent reaction with ammonia.

Workflow Diagram: Synthesis from Carboxylic Acid

Caption: Proposed two-step synthesis of this compound from its corresponding carboxylic acid.

Experimental Protocol (Proposed)

-

Acid Chloride Formation: To a solution of 2-Chloro-6-methoxybenzoic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

The reaction mixture is then refluxed for 2-4 hours until the evolution of gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-Chloro-6-methoxybenzoyl chloride.

-

Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to 0 °C.

-

A solution of concentrated aqueous ammonia (excess) is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The resulting solid is collected by filtration, washed with cold water, and dried to afford this compound.

Synthesis from 2-Chloro-6-methoxybenzaldehyde

This method provides a more direct route from the corresponding aldehyde.

Workflow Diagram: Synthesis from Aldehyde

In-depth Technical Guide: 2-Chloro-6-methoxybenzamide

CAS Number: 107485-43-8

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxybenzamide, a benzamide derivative of interest to researchers and scientists in the field of drug development. The document details its physicochemical properties, a potential synthesis method, and its putative role as an inhibitor of the Hedgehog signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 107485-43-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₈ClNO₂ | Chemical Supplier Catalogs |

| Molecular Weight | 185.61 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white crystalline powder | General chemical knowledge |

| Purity | Typically ≥98% | [3] |

Synthesis of this compound

Hypothetical Synthesis Workflow:

Figure 1: A potential two-step synthesis pathway for this compound.

Biological Activity: Inhibition of the Hedgehog Signaling Pathway

Benzamide derivatives, particularly those with a 2-methoxy substitution pattern, have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[4] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[4] The key signal transducer in this pathway is the G-protein coupled receptor, Smoothened (SMO).[4] Inhibition of SMO is a validated therapeutic strategy for cancers driven by dysregulated Hh signaling.

While direct quantitative data for the inhibitory activity of this compound on the Hedgehog pathway is not available in the reviewed literature, a detailed experimental protocol for assessing the activity of related 2-methoxybenzamide derivatives using a Gli-luciferase reporter assay has been described.[4] This assay is a standard method for quantifying the activity of the Hh pathway.

Experimental Protocol: Gli-Luciferase Reporter Assay

This protocol is adapted from established methods for measuring the inhibition of the Hedgehog signaling pathway.[5][6][7][8]

Objective: To determine the in vitro efficacy of a test compound, such as this compound, in inhibiting the Hedgehog signaling pathway.

Cell Line: NIH/3T3 cells stably or transiently transfected with a Gli-responsive luciferase reporter construct and a Renilla luciferase control plasmid.[5][6]

Materials:

-

Gli-Luciferase Reporter NIH/3T3 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Opti-MEM I medium

-

Lipofectamine 2000

-

pGL3-8xGli-luciferase plasmid

-

pRL-TK (Renilla luciferase) plasmid

-

Smoothened agonist (e.g., SAG)

-

Test compound (this compound) dissolved in DMSO

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Experimental Workflow:

Figure 2: A typical experimental workflow for a Gli-luciferase reporter assay.

Detailed Procedure:

-

Cell Seeding: Seed NIH/3T3 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.[6]

-

Transfection:

-

Prepare a DNA-lipid complex by combining the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid (at a 10:1 ratio) with a transfection reagent like Lipofectamine 2000 in a serum-free medium (e.g., Opti-MEM).[5][6]

-

Incubate the cells with the transfection complex for 4-6 hours.[5]

-

Add complete growth medium and incubate for an additional 18-24 hours.[5]

-

-

Serum Starvation: Replace the medium with low-serum (e.g., 0.5% FBS) DMEM.[5]

-

Treatment:

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.[5]

-

Calculate the percentage of inhibition by comparing the normalized luciferase activity in the compound-treated wells to the agonist-stimulated control wells.

-

Conclusion

This compound is a benzamide derivative with potential applications in drug discovery, particularly in the context of Hedgehog signaling pathway inhibition. While specific biological activity data for this compound is currently limited, the provided experimental protocol for the Gli-luciferase reporter assay offers a robust method for its evaluation. Further research is warranted to fully elucidate the synthesis and biological profile of this compound.

References

- 1. This compound|RUO [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. CAS:107485-43-8, this compound-毕得医药 [bidepharm.com]

- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 8. assaygenie.com [assaygenie.com]

A Comprehensive Technical Guide to 2-Chloro-6-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental physicochemical properties of 2-Chloro-6-methoxybenzamide, a compound of interest in various research and development sectors. The information is presented to support laboratory activities and theoretical investigations.

Core Physicochemical Data

The essential molecular identifiers and properties of this compound are summarized in the table below for quick reference and comparison.

| Parameter | Value |

| Molecular Formula | C8H8ClNO2[1][2] |

| Molecular Weight | 185.61 g/mol [3] |

| CAS Number | 107485-43-8[1][2][3] |

| IUPAC Name | This compound[1] |

Experimental Protocols

Detailed experimental methodologies for the determination of the molecular weight and formula, while not explicitly detailed in the provided search results, would typically involve the following standard analytical chemistry techniques:

-

Mass Spectrometry (MS): To determine the molecular weight with high precision, a sample of this compound would be ionized and the mass-to-charge ratio of the resulting ions measured. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of the molecule, confirming the arrangement of atoms and functional groups, which in turn verifies the molecular formula.

-

Elemental Analysis: This combustion analysis technique provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound. These percentages are then used to empirically determine the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the compound's name and its fundamental properties.

References

physical and chemical properties of 2-Chloro-6-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-6-methoxybenzamide, a compound of interest in medicinal chemistry and drug development. This document details its structural characteristics, available physicochemical data, a plausible synthetic route, and its potential biological significance, particularly in the context of the Hedgehog signaling pathway.

Core Compound Data

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 107485-43-8 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | N/A |

| Canonical SMILES | COC1=CC=CC(=C1C(=O)N)Cl | N/A |

| Structure |  | N/A |

Physicochemical Properties

| Property | Predicted Value | Source |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| LogP | 1.79 | N/A |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, a general and widely applicable method for the synthesis of benzamides from their corresponding benzoic acids involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

A plausible synthetic route for this compound would start from the commercially available 2-chloro-6-methoxybenzoic acid.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for benzamide synthesis and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methoxybenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, e.g., 2-3 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-6-methoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-6-methoxybenzoyl chloride from Step 1 in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectral Data

Experimentally obtained ¹H and ¹³C NMR spectra for this compound are not available in the public domain. Predicted spectral data can provide an estimation of the expected chemical shifts.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.2 - 7.5 | Multiplet |

| Methoxy (OCH₃) | ~3.9 | Singlet |

| Amide (NH₂) | 5.5 - 7.5 (broad) | Singlet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-O | 155 - 160 |

| Aromatic CH | 110 - 130 |

| Methoxy (OCH₃) | 55 - 60 |

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, research into structurally related 2-methoxybenzamide derivatives has revealed their potential as inhibitors of the Hedgehog (Hh) signaling pathway.[4][5] The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development and progression of several cancers.[4]

The core mechanism of Hh pathway inhibition by some small molecules involves binding to the Smoothened (Smo) receptor, a key transmembrane protein in the pathway.[4] This binding prevents the downstream signaling cascade that leads to the activation of Gli transcription factors, which are responsible for the expression of Hh target genes involved in cell proliferation and survival.[4]

Hedgehog Signaling Pathway

Caption: The Hedgehog signaling pathway and potential inhibition.

Given that other 2-methoxybenzamide derivatives have demonstrated activity against the Hh pathway, it is plausible that this compound could also exhibit similar inhibitory effects. Further experimental validation is required to confirm this hypothesis and to elucidate the precise mechanism of action. The chloro and methoxy substituents at the 2 and 6 positions of the benzamide ring would influence the compound's electronic and steric properties, which could in turn affect its binding affinity for the Smo receptor or other potential targets within the pathway.

Conclusion

This compound is a benzamide derivative with potential applications in drug discovery, particularly as a putative inhibitor of the Hedgehog signaling pathway. While detailed experimental data on its physical, chemical, and biological properties are currently scarce in publicly accessible literature, this guide provides a summary of available information and outlines a feasible synthetic approach. Further research is warranted to fully characterize this compound and to explore its therapeutic potential. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their own investigations, with the understanding that optimization will be necessary.

References

- 1. 107485-43-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound | 107485-43-8 [amp.chemicalbook.com]

- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unlocking the Potential of 2-Chloro-6-methoxybenzamide: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Chemical Synthesis

Introduction: 2-Chloro-6-methoxybenzamide is a substituted benzamide that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methoxy group ortho to the amide functionality, imparts distinct chemical properties that make it a versatile precursor for the development of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its role in the synthesis of novel therapeutic agents and other specialized chemicals. The guide details synthetic methodologies, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in harnessing the full potential of this compound.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| CAS Number | 107485-43-8 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 158-162 °C | |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. |

Synthesis of this compound

The reliable synthesis of this compound is the first critical step in its utilization. A common and effective method involves the amidation of 2-chloro-6-methoxybenzoic acid.

Experimental Protocol: Synthesis from 2-Chloro-6-methoxybenzoic Acid

This protocol outlines a two-step process starting from the corresponding benzoic acid.

Step 1: Activation of 2-Chloro-6-methoxybenzoic Acid

-

To a solution of 2-chloro-6-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a chlorinating agent like thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 2-chloro-6-methoxybenzoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation to this compound

-

Dissolve the crude 2-chloro-6-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of aqueous ammonia (2.0 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Research Applications

This compound serves as a versatile scaffold for the synthesis of a variety of biologically active compounds. Key areas of application include oncology, infectious diseases, and crop protection.

Inhibition of the Hedgehog Signaling Pathway

Derivatives of 2-methoxybenzamide have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Aberrant activation of this pathway is implicated in the development and progression of several cancers.

The core structure of this compound can be incorporated into more complex molecules designed to target key components of the Hh pathway, such as the Smoothened (Smo) receptor.

Quantitative Data: Hedgehog Pathway Inhibition

| Compound ID | Modification on Benzamide Core | Target | IC₅₀ (nM) | Reference |

| Derivative A | N-substitution with a substituted phenyl group | Smoothened | 170 | [2] |

| Derivative B | N-substitution with a heterocyclic moiety | Smoothened | 30 | [1] |

Experimental Protocol: Hedgehog Signaling Luciferase Reporter Assay [1][3][4][5][6]

This assay is used to quantify the activity of the Hedgehog pathway in response to inhibitors.

-

Cell Culture: Culture NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 2.5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives or a vehicle control.

-

Pathway Activation: Stimulate the Hedgehog pathway by adding a Smoothened agonist, such as SAG, to all wells except for the negative control.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Calculate the IC₅₀ values by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

Antifungal and Antimicrobial Applications

Substituted benzamides are a well-established class of compounds with known antifungal and antibacterial properties.[7][8][9][10] The this compound scaffold can be functionalized to generate novel antimicrobial agents. The mechanism of action for such compounds can vary, but may involve the inhibition of essential enzymes or disruption of cell wall integrity.

Quantitative Data: Antifungal Activity of Benzamide Derivatives

| Compound Type | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Substituted Benzamide Derivative C | Aspergillus niger | 12.5 | |

| Substituted Benzamide Derivative D | Alternaria alternata | 1.77 (EC₅₀) | [8] |

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: Prepare a serial dilution of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well containing the test compound. Include positive (fungus with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Kinase Inhibition

The benzamide moiety is a common feature in many kinase inhibitors used in cancer therapy.[11] By modifying the this compound core, it is possible to design and synthesize novel inhibitors targeting specific kinases involved in cancer cell signaling pathways.

Agrochemicals

Benzamide derivatives have also found applications in the agricultural sector as herbicides and fungicides.[12][13] The structural features of this compound can be exploited to develop new crop protection agents with improved efficacy and selectivity.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in various fields of research, most notably in drug discovery and agrochemical development. Its utility as a scaffold for generating potent Hedgehog pathway inhibitors has been demonstrated, and its potential for yielding novel antifungal agents, kinase inhibitors, and crop protection chemicals is an active area of investigation. This technical guide provides a foundational resource for researchers looking to explore and expand upon the applications of this promising compound. The detailed protocols and summarized data are intended to facilitate the design and execution of new research endeavors, ultimately contributing to the development of innovative solutions for human health and agriculture.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Crop protection chemicals [essentialchemicalindustry.org]

- 13. Crop protection chemicals | Feature | RSC Education [edu.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Chloro-6-methoxybenzamide Derivatives and Analogs as Hedgehog Signaling Pathway Inhibitors

This technical guide provides a comprehensive overview of a series of 2-methoxybenzamide derivatives, with a particular focus on analogs related to the this compound core structure. These compounds have emerged as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in cancer therapy. This document details their synthesis, pharmacological activity, mechanism of action, and the experimental protocols used for their evaluation.

Introduction: Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis.[1][2] However, its aberrant activation is implicated in the development and metastasis of various cancers, including basal cell carcinoma (BCC), medulloblastoma, and pancreatic carcinoma.[1][2] A key protein in this pathway is the Smoothened (Smo) receptor, making it a prime target for anticancer drug development.[1][3]

Upon secretion of Hh ligands, the transmembrane protein Patched (Ptch) no longer inhibits the Smoothened (Smo) receptor.[1][2] This allows Smo to traffic into the primary cilium, initiating a downstream cascade that leads to the activation of Glioma-associated (Gli) transcription factors.[1][2] Activated Gli translocates to the nucleus to trigger the expression of target genes involved in cell proliferation and survival.[1][2]

While approved Hh pathway inhibitors like vismodegib and sonidegib exist, they are associated with adverse effects and acquired drug resistance, often due to mutations in the Smo receptor.[3][4] This has driven the search for novel inhibitors. Researchers have identified a series of 2-methoxybenzamide derivatives that demonstrate potent Hh pathway inhibition, offering a promising scaffold for the development of new anticancer agents.[1][4] These compounds have shown efficacy against wild-type and certain mutant forms of the Smo receptor.[1][2]

Synthesis of 2-Methoxybenzamide Derivatives

Two primary synthetic routes have been established for the creation of the target 2-methoxybenzamide derivatives, categorized as benzimidazole and phenyl imidazole analogues.

General Synthesis of Benzimidazole Analogues (Compounds 10-16)

The synthesis begins with the reaction of substituted acids with thionyl chloride (SOCl₂) to form acyl chlorides. These intermediates are then condensed with methyl 4-amino-2-methoxybenzoate. The resulting ester is hydrolyzed to a carboxylic acid, which is subsequently amidated with 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline to yield the final benzimidazole derivatives.[1][4]

Caption: Synthetic workflow for benzimidazole derivatives.

General Synthesis of Phenyl Imidazole Analogues (Compounds 17-23)

This pathway starts with the reaction of 2-chloro-5-nitrobenzonitrile and ammonium chloride in the presence of sodium alkoxide to produce an amidine hydrochloride intermediate. This is followed by cyclization with 2-bromoacetophenone to give an imidazole intermediate, which is then reduced to an amino compound. Finally, condensation with the previously synthesized carboxylic acids (6a-g) yields the target phenyl imidazole derivatives.[1][2][4]

Caption: Synthetic workflow for phenyl imidazole derivatives.

Pharmacological Activity and Structure-Activity Relationship (SAR)

The inhibitory activity of the synthesized compounds against the Hedgehog pathway was evaluated using a Gli-luciferase (Gli-luc) reporter assay. The results, expressed as IC₅₀ values, are summarized below.

Quantitative Data: Hedgehog Pathway Inhibition

| Compound | R Group | Part A | Yield (%) | IC₅₀ (μM) ᵃ |

| 10 | H | Benzimidazole | 85 | 0.17 ± 0.04 |

| 11 | 2-Cl | Benzimidazole | 78 | 0.45 ± 0.05 |

| 12 | 3-F | Benzimidazole | 71 | 0.53 ± 0.06 |

| 13 | 4-F | Benzimidazole | 81 | 0.48 ± 0.05 |

| 14 | 2-Cl (Pyridine) | Benzimidazole | 86 | 0.23 ± 0.06 |

| 15 | 4-Cl (Pyridine) | Benzimidazole | 75 | 0.35 ± 0.04 |

| 16 | 6-Cl (Pyridine) | Benzimidazole | 73 | 0.41 ± 0.03 |

| 17 | H | Phenyl Imidazole | 81 | 0.12 ± 0.03 |

| 18 | 2,4-diCl | Phenyl Imidazole | 76 | 0.26 ± 0.02 |

| 19 | 3-F | Phenyl Imidazole | 82 | 0.31 ± 0.04 |

| 20 | 4-F | Phenyl Imidazole | 79 | 0.25 ± 0.05 |

| 21 | 2-Cl (Pyridine) | Phenyl Imidazole | 84 | 0.03 ± 0.01 |

| 22 | 6-Cl (Pyridine) | Phenyl Imidazole | 77 | 0.15 ± 0.08 |

| 23 | H (Pyridine) | Phenyl Imidazole | 83 | 0.07 ± 0.02 |

| 3 | Lead Compound | - | - | 0.18 ± 0.03 |

| 1 | Vismodegib | - | - | 0.02 ± 0.01 |

| ᵃ Results are expressed as the mean ± standard deviation of three separate IC₅₀ determinations.[1] |

Structure-Activity Relationship (SAR) Insights

The data reveals several key structural insights for potent Hh pathway inhibition:

-

Core Structure: Phenyl imidazole analogues consistently showed higher potency than their benzimidazole counterparts (e.g., compound 17 vs. 10; 18 vs. 11), indicating that the ring-opened phenyl imidazole fragment enhances molecular flexibility and activity.[1]

-

Aromatic Ring Substituents (Part B):

-

A monochlorine substituent (compound 17 , IC₅₀ = 0.12 μM) was more effective than dichloride (18 , IC₅₀ = 0.26 μM) or fluoro analogs (19 and 20 ).[1][4]

-

Replacing the phenyl ring with a pyridine ring to increase hydrophilicity significantly boosted potency, as seen by comparing the pyridyl derivative 21 (IC₅₀ = 0.03 μM) with the phenyl derivative 17 .[1][3]

-

-

Position of Chlorine on Pyridine Ring: The position of the chlorine atom on the nicotinamide group was critical. A 2'-position chlorine improved anti-Hh activity (e.g., 21 vs. 23 ), while a 6'-position chlorine diminished it (22 vs. 23 ).[1][4]

-

Most Potent Compound: Compound 21 emerged as the most potent derivative in the series, with an IC₅₀ value of 0.03 μM, which is comparable to the positive control, vismodegib (IC₅₀ = 0.02 μM), and six-fold more potent than the lead compound 3 .[1][3]

Mechanism of Action

The 2-methoxybenzamide derivatives inhibit the Hh signaling pathway by directly targeting the Smoothened (Smo) receptor.

Caption: Inhibition of the Hh pathway by 2-methoxybenzamide derivatives.

Experimental evidence shows that the representative compound 21 prevents the Sonic hedgehog (Shh)-induced translocation of Smo into the primary cilium.[1][2] This action effectively blocks the downstream signaling cascade.[1] Molecular docking studies suggest these compounds bind within the same pocket of the Smo receptor as known inhibitors, forming additional hydrogen bonds with key residues like Tyr394 and Arg400, which may account for their high potency.[1][4] Furthermore, compound 21 retained its suppressive activity against the D477G Smo mutant, a mutation known to confer resistance to vismodegib, highlighting its potential to overcome clinical resistance.[2][4]

Experimental Protocols

General Synthetic Chemistry

Synthesis of Acyl Chlorides: A substituted acid is refluxed in thionyl chloride (SOCl₂) for approximately 3 hours to generate the corresponding acyl chloride.[1]

Condensation to Form Intermediate Esters (e.g., 5a-g): The acyl chloride is condensed with methyl 4-amino-2-methoxybenzoate in the presence of triethylamine (TEA) in dimethylformamide (DMF) at room temperature overnight.[1][4]

Hydrolysis to Carboxylic Acids (e.g., 6a-g): The intermediate ester is hydrolyzed using sodium hydroxide (NaOH) in an aqueous alcohol solution at 40°C for 5 hours.[4]

Amidation to Form Target Compounds (e.g., 17-23): The carboxylic acid (e.g., 5a-g) is coupled with the appropriate amine (e.g., compound 9) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base in dichloromethane (DCM) at room temperature for 24 hours.[4]

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This assay is used to quantify the inhibition of the Hh signaling pathway.

-

Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter gene (NIH3T3-Gli-Luc) are typically used.

-

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 nM to 10 μM) for 1-2 hours.

-

Pathway Activation: The Hh pathway is activated by adding a conditioned medium containing the Sonic hedgehog (Shh) ligand. A positive control (e.g., vismodegib) and a negative control (vehicle, e.g., DMSO) are included.

-

Incubation: The plates are incubated for an additional 24-48 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate (e.g., luciferin) is added. The resulting luminescence, which is proportional to Gli activity, is measured using a luminometer.

-

-

Data Analysis: The luminescence readings are normalized to the vehicle control. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The results are typically expressed as the mean ± standard deviation from at least three independent experiments.[1]

Conclusion

The 2-methoxybenzamide scaffold is a highly promising platform for the development of novel Hedgehog pathway inhibitors. Through systematic structural modification, researchers have developed potent antagonists, such as compound 21 , which exhibit nanomolar efficacy comparable to clinically approved drugs.[1][3] These derivatives effectively block the Smoothened receptor, a key node in the Hh pathway.[2] Critically, select compounds demonstrate activity against drug-resistant Smo mutants and show potent antiproliferative effects in cancer cell lines, suggesting they may overcome some of the limitations of existing therapies.[1][2] Further optimization of this chemical series is underway and holds significant potential for the discovery of next-generation anticancer agents.[3][4]

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of the 2-Methoxybenzamide Scaffold in Hedgehog Pathway Inhibition: A Technical Guide

The Hedgehog Signaling Pathway: A Key Target in Oncology

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and colorectal cancers.[1] The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the transmembrane receptor Patched (Ptch), which alleviates its inhibition of the G-protein coupled receptor-like protein Smoothened (Smo).[2][3] This allows Smo to translocate to the primary cilium, initiating a downstream signaling cascade that culminates in the activation and nuclear translocation of Gli transcription factors, which then regulate the expression of target genes involved in cell proliferation and survival.[2][3] Consequently, inhibiting the Hh pathway, particularly by targeting Smo, has emerged as a promising strategy for cancer therapy.[1][4]

2-Methoxybenzamide Derivatives as Potent Smoothened Inhibitors

Recent research has identified a novel series of compounds built upon a 2-methoxybenzamide scaffold as potent antagonists of the Hedgehog signaling pathway.[1] In these derivatives, the 2-methoxybenzamide moiety acts as a central connector, linking an imidazole group (Part A) and an aryl amide group (Part B).[1]

The biological evaluation of these compounds has demonstrated that the 2-methoxybenzamide scaffold is advantageous for their Hh pathway inhibitory activity, with many derivatives exhibiting submicromolar IC50 values.[1][5]

Mechanism of Action

The primary mechanism by which these 2-methoxybenzamide derivatives inhibit the Hh pathway is through the direct blockade of the Smoothened (Smo) receptor.[1][5] By binding to Smo, these compounds prevent its Shh-induced translocation into the primary cilium, thereby interrupting the downstream signaling cascade and preventing the activation of Gli transcription factors.[1][4] This targeted inhibition of Smo has been shown to be effective even against certain drug-resistant mutants of Smo.[1][4]

Quantitative Data: In Vitro Efficacy of 2-Methoxybenzamide Derivatives

The inhibitory potency of these compounds has been quantified using a Gli-luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values for representative compounds from this series are summarized below.

| Compound | R | X | Gli-luc reporter IC50 (μM) |

| 17 | 2-Cl | N | 0.09 |

| 18 | 3-Cl | N | 0.11 |

| 19 | 4-Cl | N | 0.08 |

| 20 | 2-F | N | 0.12 |

| 21 | 2'-Cl-nicotinamide | - | 0.03 |

| 22 | 6'-Cl-nicotinamide | - | 0.25 |

| 23 | nicotinamide | - | 0.18 |

Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[1]

Experimental Protocols

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay is a standard method for quantifying the activity of the Hedgehog signaling pathway.

Principle: The assay utilizes cells that are engineered to express the firefly luciferase gene under the control of a promoter containing binding sites for the Gli transcription factors. When the Hh pathway is activated, Gli proteins bind to this promoter and drive the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the activity of the Hh pathway. Inhibitors of the pathway will reduce luciferase expression and, consequently, the light output.

Detailed Methodology:

-

Cell Culture: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with low-serum medium (e.g., 0.5% FBS) containing a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) and varying concentrations of the test compounds (the 2-methoxybenzamide derivatives). A positive control (e.g., vismodegib) and a vehicle control (e.g., DMSO) are also included.

-

Incubation: The cells are incubated with the compounds and agonist for a period of 48 to 72 hours to allow for the activation of the signaling pathway and the expression of the reporter gene.

-

Luciferase Assay: After incubation, the medium is removed, and the cells are lysed. The luciferase activity is then measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

Data Analysis: The normalized luciferase activity is plotted against the compound concentration. The IC50 value, which is the concentration of the compound that causes a 50% inhibition of the luciferase activity, is calculated using non-linear regression analysis.

Visualizations

Caption: The Hedgehog signaling pathway and the point of inhibition by 2-methoxybenzamide derivatives.

Caption: Workflow for the Gli-luciferase reporter assay.

Caption: General structure of the 2-methoxybenzamide-based Hedgehog pathway inhibitors.

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide | C14H11ClFNO2 | CID 872351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]

- 5. scielo.br [scielo.br]

Solubility Profile of 2-Chloro-6-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-Chloro-6-methoxybenzamide. A thorough review of publicly accessible scientific literature, chemical databases, and supplier documentation indicates a significant lack of quantitative solubility data for this compound in various solvents. This document serves to consolidate the available information and, more importantly, to provide detailed, standardized experimental protocols for researchers to determine the solubility of this compound in-house. The methodologies described herein are based on established practices for the characterization of active pharmaceutical ingredients (APIs) and other chemical entities. Understanding the solubility is a critical prerequisite for formulation development, process chemistry, and ensuring reliable data in biological assays.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 185.61 g/mol | [1] |

| CAS Number | 107485-43-8 | [1][2][3][4] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not available in the surveyed public domain literature. Chemical supplier BIOFOUNT explicitly states "Not available" for solubility information. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | |

| Methanol | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available | |

| Other (Specify) |

Experimental Protocols for Solubility Determination

To empower researchers to generate the necessary solubility data, this section provides detailed methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent and is a critical parameter for understanding its intrinsic physicochemical properties. The shake-flask method is the gold standard for this determination.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator (e.g., at 25°C and/or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. The appropriate equilibration time should be determined by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility no longer changes.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the original solubility by applying the dilution factor.

-

Caption: Thermodynamic Solubility Workflow

Kinetic Solubility Screening

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. This can be indicative of how a compound might behave in an assay or upon administration.

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Serial Dilution:

-

In a multi-well plate (e.g., 96-well), perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (e.g., <1-2%) to minimize its effect on solubility.

-

-

Incubation and Precipitation:

-

Cover the plate and shake for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C). During this time, the compound may precipitate out of solution at concentrations above its kinetic solubility limit.

-

-

Measurement:

-

The concentration of the dissolved compound is measured to identify the point of precipitation. Common detection methods include:

-

Turbidimetry/Nephelometry: Measures the amount of light scattered by undissolved particles.

-

UV-Vis Spectroscopy: After filtering the samples, the concentration in the clear supernatant is measured.

-

Direct UV-Vis in Plate Reader: Measures the absorbance in each well, where a significant increase in absorbance can indicate precipitation.

-

-

Caption: Kinetic Solubility Workflow

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to generate this crucial information. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable a thorough characterization of this compound, supporting its advancement in research and development pipelines. It is recommended that researchers performing these experiments document all conditions and results meticulously to contribute to the body of knowledge for this compound.

References

Methodological & Application

Synthesis of 2-Chloro-6-methoxybenzamide: A Detailed Protocol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-6-methoxybenzamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the conversion of 2-Chloro-6-methoxybenzoic acid to its corresponding acid chloride, followed by amidation. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The protocol detailed herein describes a reliable and reproducible method for the preparation of this compound, starting from the commercially available 2-Chloro-6-methoxybenzoic acid. The methodology involves the formation of an acyl chloride intermediate, which is subsequently reacted with ammonia to yield the desired benzamide.

Reaction Scheme

Materials and Equipment

| Material | Grade | Supplier |

| 2-Chloro-6-methoxybenzoic acid | ≥98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ammonium hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Fisher Scientific |

| Diethyl ether | ACS grade | Fisher Scientific |

| Celite | --- | --- |

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-methoxybenzoic acid (1.87 g, 10 mmol).

-

Add anhydrous dichloromethane (20 mL) to the flask and stir the suspension.

-

Carefully add thionyl chloride (1.46 mL, 20 mmol, 2 equivalents) dropwise to the suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude 2-Chloro-6-methoxybenzoyl chloride is obtained as a yellow oil or solid and is used in the next step without further purification.

Step 2: Synthesis of this compound

-

Cool the flask containing the crude 2-Chloro-6-methoxybenzoyl chloride in an ice bath.

-

Slowly and carefully add a 28-30% aqueous solution of ammonium hydroxide (20 mL) to the crude acid chloride with vigorous stirring. Caution: This reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

A precipitate of this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water (2 x 20 mL) to remove any remaining ammonium salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the purified product under vacuum.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (g) | Molar Amount (mmol) | Product Yield (g) | Product Yield (%) |

| 2-Chloro-6-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | 1.87 | 10 | - | - |

| This compound | C₈H₈ClNO₂ | 185.61 | - | - | (To be determined) | (To be determined) |

Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

The reaction of thionyl chloride with the carboxylic acid and the subsequent quenching with ammonium hydroxide are exothermic and release corrosive gases. Ensure proper temperature control and gas trapping if necessary.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Infrared (IR) Spectroscopy: To identify functional groups.

This protocol provides a general guideline. Optimization of reaction conditions, such as reaction time, temperature, and stoichiometry, may be necessary to achieve the desired yield and purity.

Application Notes and Protocols: 2-Chloro-6-methoxybenzamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Chloro-6-methoxybenzamide as a versatile intermediate in the synthesis of biologically active molecules. The primary application highlighted is the synthesis of urea-based inhibitors of Fatty Acid Amide Hydrolase (FAAH), a significant target in drug discovery for pain, inflammation, and anxiety.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the chloro and methoxy groups on the phenyl ring offers opportunities for synthetic diversification and can influence the pharmacological properties of the final compounds. One of the key applications of this intermediate is in the preparation of substituted ureas, a common scaffold in potent enzyme inhibitors. This is typically achieved by converting the benzamide to a more reactive isocyanate intermediate.

Key Application: Synthesis of a Urea-Based FAAH Inhibitor

A significant application of this compound is in the synthesis of urea derivatives that can act as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates cannabinoid receptors, producing analgesic, anxiolytic, and anti-inflammatory effects.[1][2][3] Urea-based compounds have been identified as potent and selective FAAH inhibitors, often acting as irreversible covalent modifiers of the enzyme's active site serine.[1][2]

The synthetic strategy involves a two-step process:

-

Formation of 2-Chloro-6-methoxyphenyl isocyanate: The benzamide is converted to the corresponding isocyanate. This can be achieved through a Hofmann rearrangement, though a common laboratory and industrial method involves reaction with an activating agent like oxalyl chloride or triphosgene to form an acyl isocyanate, which then rearranges.

-

Formation of the Urea Derivative: The in situ generated or isolated isocyanate is then reacted with a suitable amine to yield the final unsymmetrical urea.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of a representative N-(2-chloro-6-methoxyphenyl)-N'-(piperidin-1-yl)urea, a hypothetical FAAH inhibitor, starting from this compound. The yields are based on typical values reported for similar synthetic transformations.[4][5]

| Step | Reactant 1 | Reactant 2 | Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Expected Yield (%) |

| 1 | This compound | Oxalyl Chloride | 2-Chloro-6-methoxyphenyl isocyanate | 181.59 | 1 : 1.2 | 1.82 | 85-95 |

| 2 | 2-Chloro-6-methoxyphenyl isocyanate | Piperidine | N-(2-chloro-6-methoxyphenyl)-N'-(piperidin-1-yl)urea | 267.74 | 1 : 1.1 | 2.68 | 80-90 |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methoxyphenyl isocyanate

This protocol describes the conversion of this compound to 2-chloro-6-methoxyphenyl isocyanate.

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous solvent for trapping (e.g., Toluene)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the benzamide.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution (CO, CO2, HCl) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the solvent and excess oxalyl chloride under reduced pressure. It is advisable to use a trap containing a basic solution to neutralize the acidic off-gases.

-

The resulting crude 2-chloro-6-methoxyphenyl isocyanate can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of N-(2-chloro-6-methoxyphenyl)-N'-(piperidin-1-yl)urea

This protocol describes the reaction of 2-chloro-6-methoxyphenyl isocyanate with piperidine to form the corresponding urea derivative.

Materials:

-

2-Chloro-6-methoxyphenyl isocyanate (from Protocol 1)

-

Piperidine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolve the crude or purified 2-chloro-6-methoxyphenyl isocyanate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of piperidine (1.1 eq) in the same anhydrous solvent.

-

Add the piperidine solution dropwise to the stirred isocyanate solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-chloro-6-methoxyphenyl)-N'-(piperidin-1-yl)urea.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for a urea-based FAAH inhibitor.

FAAH Inhibition Signaling Pathway

Caption: Mechanism of action of FAAH inhibitors.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Chloro-6-methoxybenzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-chloro-6-methoxybenzamide scaffold in medicinal chemistry, with a primary focus on its role as a potent inhibitor of the Hedgehog (Hh) signaling pathway. While specific data for this compound is limited in publicly available literature, the broader class of 2-methoxybenzamide derivatives has been extensively studied, revealing significant potential for the development of novel therapeutics, particularly in oncology.

Introduction to the 2-Methoxybenzamide Scaffold

The 2-methoxybenzamide core structure is a key pharmacophore in a series of recently developed inhibitors of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma, making it a critical target for therapeutic intervention.[3][4] The primary molecular target within this pathway for 2-methoxybenzamide derivatives is the Smoothened (Smo) receptor, a G protein-coupled receptor-like protein.[1][2] By binding to and inhibiting Smo, these compounds can effectively block downstream signaling and suppress tumor growth.[1][2]

Key Applications in Medicinal Chemistry

The principal application of this compound and its analogs in medicinal chemistry is the development of anti-cancer agents. The 2-methoxybenzamide scaffold has been shown to be advantageous for potent Hh pathway inhibition, with several derivatives exhibiting submicromolar to nanomolar IC50 values.[1][2]

Primary Therapeutic Target: Smoothened (Smo) Receptor in the Hedgehog Signaling Pathway.

Therapeutic Potential:

-

Basal Cell Carcinoma

-

Medulloblastoma

-

Pancreatic Cancer

-

Colorectal Carcinoma

-

Leukemia

Quantitative Data: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives

The following table summarizes the in vitro activity of a series of 2-methoxybenzamide derivatives against the Hedgehog signaling pathway, as determined by the Gli-luciferase reporter assay. This data highlights the structure-activity relationships (SAR) within this class of compounds and underscores the potential of substitutions on the benzamide ring.

| Compound ID | R Group (Part B) | Linker (Part A) | IC50 (µM)[5] |

| Vismodegib (1) | - | - | 0.05 ± 0.02 |

| Lead Cmpd (3) | - | - | - |

| 10 | H | Benzimidazole | 0.17 ± 0.06 |

| 11 | 2,4-Cl2 | Benzimidazole | 0.53 ± 0.05 |

| 12 | 3-F | Benzimidazole | 0.79 ± 0.14 |

| 13 | 4-F | Benzimidazole | 0.34 ± 0.07 |

| 14 | 2-Cl | Nicotinamide | 0.05 ± 0.02 |

| 15 | 6-Cl | Nicotinamide | 0.86 ± 0.09 |

| 16 | H | Nicotinamide | 0.08 ± 0.02 |

| 17 | 2-Cl | Phenyl Imidazole | 0.12 ± 0.06 |

| 18 | 2,4-Cl2 | Phenyl Imidazole | 0.26 ± 0.08 |

| 19 | 3-F | Phenyl Imidazole | 0.31 ± 0.09 |

| 20 | 4-F | Phenyl Imidazole | 0.25 ± 0.04 |

| 21 | 2-Cl | Pyridine | 0.03 ± 0.01 |

| 22 | 6-Cl | Pyridine | 0.15 ± 0.08 |

| 23 | H | Pyridine | 0.07 ± 0.02 |

Data presented is for illustrative purposes based on published research on 2-methoxybenzamide derivatives.[5]

Experimental Protocols

Protocol 1: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This cell-based assay is the gold standard for quantifying Hh pathway activity and is used to determine the IC50 values of potential inhibitors.[4]

Objective: To measure the dose-dependent inhibition of Hedgehog signaling by a test compound.

Materials:

-

NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Shh-LIGHT2 cells).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-